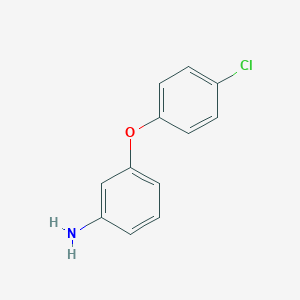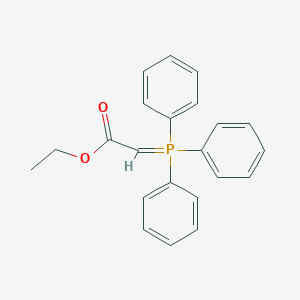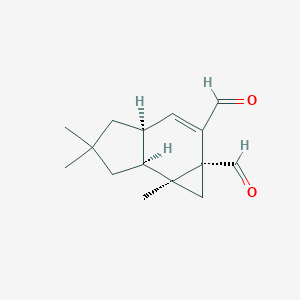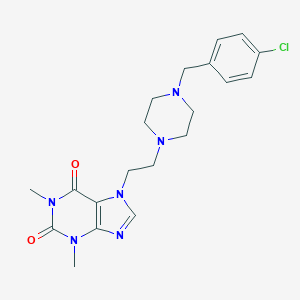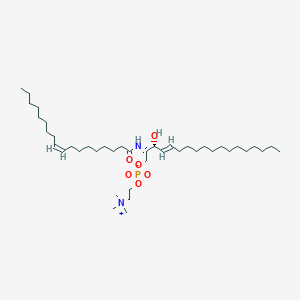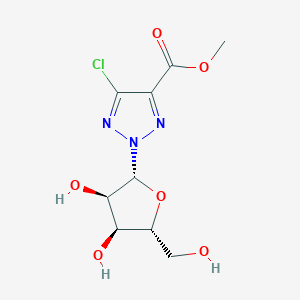
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of ribonucleoside and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
Studies have shown that 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has several biochemical and physiological effects. For example, it has been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Advantages And Limitations For Lab Experiments
One advantage of using 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers are interested in exploring the potential applications of this compound in other areas, such as drug delivery and gene therapy. Further studies are also needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester can be achieved through a variety of methods. One common approach involves the reaction of ribonucleoside with sodium azide, followed by the addition of copper (I) catalyst to produce the desired compound. Other methods involve the use of different reagents and catalysts, but all aim to achieve the same end product.
Scientific Research Applications
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has been extensively studied for its potential applications in scientific research. One area where it has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
106824-96-8 |
|---|---|
Product Name |
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester |
Molecular Formula |
C9H12ClN3O6 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
methyl 5-chloro-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClN3O6/c1-18-9(17)4-7(10)12-13(11-4)8-6(16)5(15)3(2-14)19-8/h3,5-6,8,14-16H,2H2,1H3/t3-,5-,6-,8-/m1/s1 |
InChI Key |
GRCBSILURPLTRU-ZIYNGMLESA-N |
Isomeric SMILES |
COC(=O)C1=NN(N=C1Cl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Other CAS RN |
106824-96-8 |
synonyms |
5-Chloro-2-(beta-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




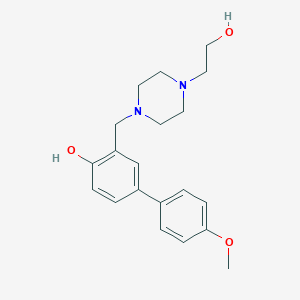
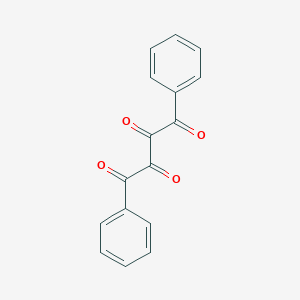
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
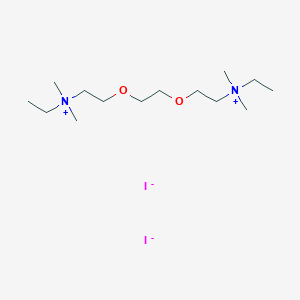
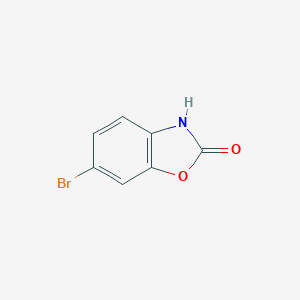
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
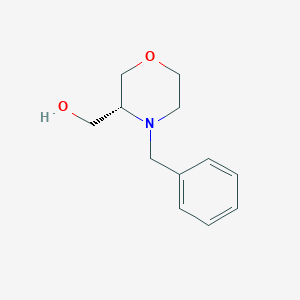
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
